molecular formula C9H14O B060398 6-Methyl-3-methylidenehept-5-en-2-one CAS No. 182412-80-2

6-Methyl-3-methylidenehept-5-en-2-one

Cat. No. B060398
M. Wt: 138.21 g/mol
InChI Key: WQUNIOMSDORVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-3-methylidenehept-5-en-2-one, also known as Meldrum's acid, is an organic compound with the molecular formula C8H10O3. It is a white crystalline solid that is widely used in organic synthesis as a versatile building block for the preparation of various organic compounds. Meldrum's acid is a valuable tool in synthetic chemistry due to its unique reactivity and stability.

Mechanism Of Action

6-Methyl-3-methylidenehept-5-en-2-one's acid acts as a nucleophile in various organic reactions. It can undergo nucleophilic addition reactions with electrophiles, such as carbonyl compounds and alkyl halides. 6-Methyl-3-methylidenehept-5-en-2-one's acid can also undergo nucleophilic substitution reactions, such as the Michael addition reaction. The unique reactivity of 6-Methyl-3-methylidenehept-5-en-2-one's acid is due to the presence of the α,β-unsaturated ketone moiety, which allows it to act as a Michael acceptor.

Biochemical And Physiological Effects

6-Methyl-3-methylidenehept-5-en-2-one's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-inflammatory and analgesic effects in animal models. 6-Methyl-3-methylidenehept-5-en-2-one's acid has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of action is not fully understood.

Advantages And Limitations For Lab Experiments

6-Methyl-3-methylidenehept-5-en-2-one's acid is a valuable tool in synthetic chemistry due to its unique reactivity and stability. It is relatively easy to synthesize and can be used in a wide range of organic reactions. However, 6-Methyl-3-methylidenehept-5-en-2-one's acid is sensitive to moisture and air, which can lead to decomposition and loss of reactivity. It is also relatively expensive compared to other organic reagents.

Future Directions

There are several future directions for the use of 6-Methyl-3-methylidenehept-5-en-2-one's acid in organic synthesis. One area of interest is the development of new synthetic methods using 6-Methyl-3-methylidenehept-5-en-2-one's acid as a building block. Another area of interest is the use of 6-Methyl-3-methylidenehept-5-en-2-one's acid in the synthesis of natural products and pharmaceuticals. Additionally, the biochemical and physiological effects of 6-Methyl-3-methylidenehept-5-en-2-one's acid should be further studied to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-Methyl-3-methylidenehept-5-en-2-one's acid involves the reaction of malonic acid with acetone in the presence of an acid catalyst. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation, to yield 6-Methyl-3-methylidenehept-5-en-2-one's acid. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Scientific Research Applications

6-Methyl-3-methylidenehept-5-en-2-one's acid has been extensively used in organic synthesis as a versatile building block for the preparation of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and natural products. 6-Methyl-3-methylidenehept-5-en-2-one's acid is also used in the preparation of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. These compounds have a wide range of applications in the pharmaceutical and agrochemical industries.

properties

CAS RN

182412-80-2

Product Name

6-Methyl-3-methylidenehept-5-en-2-one

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6-methyl-3-methylidenehept-5-en-2-one

InChI

InChI=1S/C9H14O/c1-7(2)5-6-8(3)9(4)10/h5H,3,6H2,1-2,4H3

InChI Key

WQUNIOMSDORVFI-UHFFFAOYSA-N

SMILES

CC(=CCC(=C)C(=O)C)C

Canonical SMILES

CC(=CCC(=C)C(=O)C)C

synonyms

5-Hepten-2-one, 6-methyl-3-methylene- (9CI)

Origin of Product

United States

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